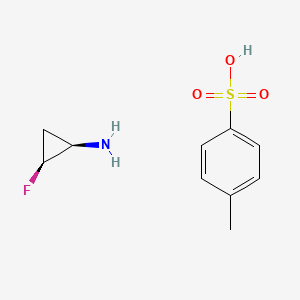
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate is a chiral compound that features a fluorinated cyclopropane ring and an amine group. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The presence of the fluorine atom and the cyclopropane ring imparts significant stability and reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate typically involves the cyclopropanation of an appropriate alkene followed by fluorination and amination steps. One common method includes the use of diethylzinc and diiodomethane to form the cyclopropane ring, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride. The amine group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the fluorine atom.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce de-fluorinated amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives.
科学的研究の応用
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the cyclopropane ring contribute to the compound’s binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-Fluorocyclopropanamine hydrochloride
- (1R,2S)-2-Fluorocyclopropanamine acetate
- (1R,2S)-2-Fluorocyclopropanamine sulfate
Uniqueness
Compared to its analogs, (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which enhances its solubility and reactivity. This makes it particularly useful in specific synthetic applications where other analogs may not perform as effectively.
特性
IUPAC Name |
2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWZMHVPMZXIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143062-73-1 |
Source


|
| Record name | (1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
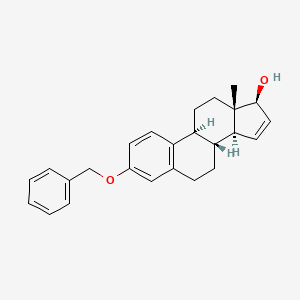
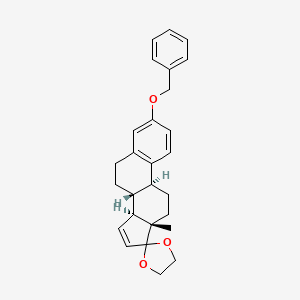
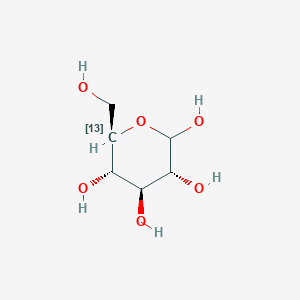

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
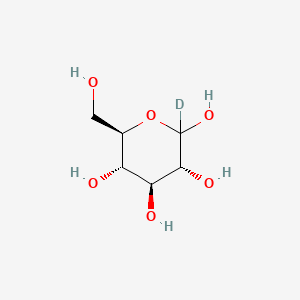


![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1146275.png)
![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)
![[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1146278.png)

